molecular formula C22H25NO4 B1390309 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid CAS No. 359766-58-8

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid

Cat. No.: B1390309
CAS No.: 359766-58-8
M. Wt: 367.4 g/mol
InChI Key: RPLVCXKSSXJFDS-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid is a useful research compound. Its molecular formula is C22H25NO4 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Fmoc-beta-t-butyl-D-alanine, also known as (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylpentanoic acid or ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid, is primarily used in the field of peptide synthesis . Its primary target is the amino group of an amino acid, which it protects during the synthesis process .

Mode of Action

The compound acts as a protecting group for the amino group of an amino acid during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed with a base such as pyridine . This is an orthogonal de-protection strategy to the acid-labile Boc group .

Biochemical Pathways

Fmoc-beta-t-butyl-D-alanine is involved in the biochemical pathway of peptide synthesis . It plays a crucial role in the formation of the peptide bond, a process that requires the activation of the carboxyl group of an amino acid and the protection of the amino group . The Fmoc group allows for very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .

Result of Action

The use of Fmoc-beta-t-butyl-D-alanine in peptide synthesis results in the formation of peptides with protected amino groups . This allows for the synthesis of complex peptides without unwanted side reactions. After the peptide synthesis is complete, the Fmoc group can be removed, leaving the desired peptide product .

Action Environment

The action of Fmoc-beta-t-butyl-D-alanine is influenced by the conditions of the peptide synthesis process. For example, the presence of a base is required for the removal of the Fmoc group . Additionally, the compound is stable under the typical conditions used in peptide synthesis .

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-22(2,3)12-19(20(24)25)23-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLVCXKSSXJFDS-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673975
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-methyl-D-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359766-58-8
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-methyl-D-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid
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(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid
Reactant of Route 3
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(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid
Reactant of Route 4
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(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid
Reactant of Route 5
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(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid
Reactant of Route 6
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(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid

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